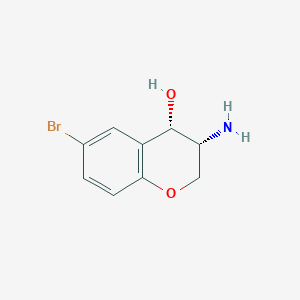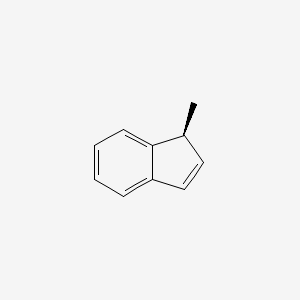
(S)-1-Methyl-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Methyl-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The this compound compound is characterized by the presence of a methyl group attached to the first carbon of the indene structure, and it exists in the (S)-enantiomeric form, which means it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-1H-indene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the Friedel-Crafts alkylation of indene with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the methyl group onto the indene framework.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or platinum on carbon are often employed to facilitate the methylation reactions. Additionally, advanced purification techniques like distillation and recrystallization are used to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(S)-1-Methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its saturated analogs using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Nitro derivatives
科学的研究の応用
(S)-1-Methyl-1H-indene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (S)-1-Methyl-1H-indene involves its interaction with specific molecular targets. For example, as a ligand, it can bind to enzyme active sites, inhibiting their activity. The compound’s unique three-dimensional structure allows it to fit into specific binding pockets, thereby modulating the activity of enzymes and other proteins. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cellular functions.
類似化合物との比較
Similar Compounds
1-Methylindene: Lacks the (S)-enantiomeric form, making it less specific in its interactions.
2-Methylindene: The methyl group is attached to a different position, resulting in different chemical properties.
1-Phenylindene: Contains a phenyl group instead of a methyl group, leading to different reactivity and applications.
Uniqueness
(S)-1-Methyl-1H-indene is unique due to its specific (S)-enantiomeric form, which imparts distinct stereochemical properties. This enantiomeric purity is crucial for its interactions with biological targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C10H10 |
|---|---|
分子量 |
130.19 g/mol |
IUPAC名 |
(1S)-1-methyl-1H-indene |
InChI |
InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-8H,1H3/t8-/m0/s1 |
InChIキー |
LRTOHSLOFCWHRF-QMMMGPOBSA-N |
異性体SMILES |
C[C@H]1C=CC2=CC=CC=C12 |
正規SMILES |
CC1C=CC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


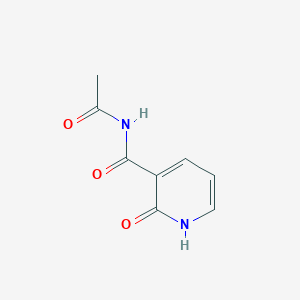
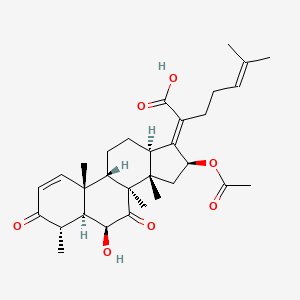
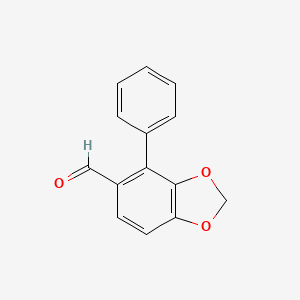
![hexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14078075.png)

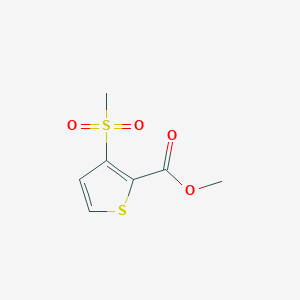
![Methyl 4-[2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078092.png)
![1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078106.png)
![8-(3,4-Dichlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14078113.png)
![{[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]oxy}acetic acid](/img/structure/B14078119.png)

![N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14078124.png)
![1-(4-Tert-butylphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078127.png)
